Product packaging for 1-Phenyl-1H-pyrazole-5-carbonyl chloride(Cat. No.:CAS No. 423768-37-0)

1-Phenyl-1H-pyrazole-5-carbonyl chloride

Cat. No.: B1596943
CAS No.: 423768-37-0
M. Wt: 206.63 g/mol
InChI Key: VQDNPUUJEJRRSV-UHFFFAOYSA-N
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Description

Overview of Pyrazole (B372694) Core Chemistry in Contemporary Research

The pyrazole ring system is a cornerstone of heterocyclic chemistry, a field that is central to the development of pharmaceuticals, agrochemicals, and materials. msesupplies.comnih.gov The unique arrangement of atoms in the pyrazole core imparts specific electronic and steric properties that are leveraged in the design of new functional molecules.

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first coined by the German chemist Ludwig Knorr in 1883. wikipedia.orgijnrd.org Shortly after, in 1889, pyrazole itself was first synthesized by Buchner. globalresearchonline.net A classical and enduring method for synthesizing substituted pyrazoles, known as the Knorr pyrazole synthesis, involves the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) and its derivatives. ijnrd.orgmdpi.com This foundational reaction has been refined and expanded over the decades, demonstrating the long-standing academic and industrial interest in this class of compounds. globalresearchonline.netmdpi.com Pyrazole derivatives have been extensively studied due to their accessibility, diverse chemical reactivity, and wide-ranging biological activities. globalresearchonline.net

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon in the ring, are of immense strategic importance in chemistry. longdom.org They constitute the largest and most diverse family of organic compounds, with estimates suggesting that over half of all known organic molecules are heterocyclic. msesupplies.comnih.gov Their prevalence is particularly notable in the life sciences; by some accounts, over 85% of all biologically active substances contain a heterocyclic system, highlighting their critical role in drug design and medicinal chemistry. msesupplies.com Beyond medicine, heterocycles are integral to the creation of dyes, polymers, agricultural chemicals, and advanced materials such as organic conductors and semiconductors. msesupplies.com The ability to synthesize and modify these ring systems with precision is a key driver of innovation in organic synthesis. openaccessjournals.com

The Unique Role of Acyl Chlorides, Specifically 1-Phenyl-1H-pyrazole-5-carbonyl chloride, in Organic Synthesis Research

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property that makes them exceptionally useful in organic synthesis. chemistrystudent.comfiveable.me They serve as powerful reagents for introducing an acyl group into a molecule.

The high reactivity of acyl chlorides stems from the electronic nature of the acyl chloride functional group (-COCl). The carbon atom of this group is bonded to two highly electronegative atoms: oxygen and chlorine. chemistrystudent.com Both atoms pull electron density away from the carbon, rendering it significantly electron-deficient and thus highly electrophilic. chemistrystudent.comlibretexts.org This pronounced positive character makes the carbon atom an attractive target for attack by a wide range of nucleophiles. libretexts.org

Acyl chlorides undergo nucleophilic addition-elimination reactions where the chlorine atom is ultimately replaced by the incoming nucleophile. chemistrystudent.comsavemyexams.com These reactions are typically vigorous and lead to the formation of various other functional groups. Common transformations include:

Hydrolysis: Reaction with water to form the corresponding carboxylic acid. libretexts.org

Alcoholysis: Reaction with alcohols to form esters. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or amines to form amides. libretexts.org

This predictable and high reactivity makes acyl chlorides, including this compound, potent acylating agents in synthetic chemistry. libretexts.orgchemguide.co.uk

The dual nature of this compound—possessing both a stable pyrazole ring and a reactive acyl chloride—makes it a foundational building block for creating diverse and complex molecules. It acts as a chemical bridge, allowing researchers to attach the 1-phenylpyrazole (B75819) moiety to various other molecular fragments through the formation of robust ester or amide linkages. libretexts.org

This capability is central to constructing libraries of novel compounds for screening in drug discovery and materials science. For example, novel pyrazole carboxylates and carboxamides can be synthesized to explore their potential as enzyme inhibitors or as new materials with specific electronic properties. acs.orgnih.gov The synthesis of various substituted pyrazoles is a significant focus in medicinal chemistry, and having a reactive intermediate like an acyl chloride provides a direct route to a wide range of derivatives. nih.gov

Scope and Research Objectives Pertaining to this compound

Research involving this compound is primarily focused on its application as a versatile synthetic intermediate. The main objectives include:

Synthesis of Novel Derivatives: Utilizing its high reactivity to synthesize new series of esters, amides, and other acyl derivatives by reacting it with a broad scope of nucleophiles.

Exploration of Biological Activity: Creating libraries of 1-phenylpyrazole-containing compounds for evaluation in biological assays. The pyrazole core is a known pharmacophore, and modifying the substituent at the 5-position via the acyl chloride allows for systematic exploration of structure-activity relationships.

Development of Functional Materials: Incorporating the 1-phenylpyrazole unit into larger molecular architectures to investigate new materials with potential applications in fields like electronics or as specialized ligands.

The overarching scope is to leverage the compound's distinct structural and reactive features to facilitate the efficient and targeted synthesis of new chemical entities for a wide array of scientific applications.

Data Tables

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 423768-37-0 epa.gov
Molecular Formula C₁₀H₇ClN₂O
Molecular Weight 206.63 g/mol
Functional Groups Acyl Chloride, Phenyl Ring, Pyrazole Ring
Primary Role Acylating Agent, Synthetic Intermediate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O B1596943 1-Phenyl-1H-pyrazole-5-carbonyl chloride CAS No. 423768-37-0

Properties

IUPAC Name

2-phenylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDNPUUJEJRRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380189
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423768-37-0
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=423768-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-1H-pyrazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodologies for the Chemical Synthesis of 1 Phenyl 1h Pyrazole 5 Carbonyl Chloride

Precursor Synthesis Strategies for the 1-Phenyl-1H-pyrazole-5-carboxylic Acid Moiety

The cornerstone of synthesizing 1-Phenyl-1H-pyrazole-5-carbonyl chloride lies in the efficient preparation of 1-Phenyl-1H-pyrazole-5-carboxylic acid. This is primarily achieved through the construction of the pyrazole (B372694) ring system with the desired substitution pattern.

Cyclocondensation Approaches for Pyrazole Ring Formation

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a classic method known as the Knorr pyrazole synthesis. beilstein-archives.orgsigmaaldrich.com In the context of 1-Phenyl-1H-pyrazole-5-carboxylic acid, this involves the reaction of phenylhydrazine (B124118) with a suitable 1,3-dicarbonyl compound.

A common strategy involves the reaction of phenylhydrazine with ethyl acetoacetate, which upon cyclization can lead to pyrazole derivatives. acs.orgchemicalbook.com To achieve the desired 5-carboxy substitution, a more functionalized dicarbonyl precursor is necessary. One such precursor is ethyl (ethoxymethylene)cyanoacetate, which reacts with phenylhydrazine to form ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. nih.gov While this provides a route to a substituted pyrazole, further modifications would be needed to arrive at the target carboxylic acid.

A more direct approach to the 1,5-disubstituted pyrazole involves the regiocontrolled reaction of phenylhydrazine with specific trichloromethyl enones. The selectivity of this reaction is highly dependent on the nature of the hydrazine used. When arylhydrazine hydrochlorides are employed, the 1,3-regioisomer is predominantly formed. Conversely, using the free arylhydrazine base leads exclusively to the desired 1,5-regioisomer, which can then be converted to the corresponding carboxylic acid ester. igmpublication.org

ReactantsConditionsProductRegioselectivity
Phenylhydrazine hydrochloride, Trichloromethyl enoneMethanol (B129727), RefluxMethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylatePredominantly 1,3-isomer
Phenylhydrazine (free base), Trichloromethyl enoneChloroform, then MethanolMethyl 1-phenyl-3-aryl-1H-pyrazole-5-carboxylateExclusively 1,5-isomer igmpublication.org
Phenylhydrazine, Ethyl acetoacetateEthanol, Reflux3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one- acs.org
Phenylhydrazine, Ethyl (ethoxymethylene)cyanoacetateEthanol, RefluxEthyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate- nih.gov

Functionalization of the Pyrazole Ring Prior to Carboxylic Acid Formation

An alternative strategy involves the formation of the 1-phenylpyrazole (B75819) core followed by the introduction of the carboxylic acid group at the C5 position. The Vilsmeier-Haack reaction is a powerful tool for this purpose. ijpcbs.comepa.gov This reaction typically introduces a formyl group onto the pyrazole ring, which can then be oxidized to a carboxylic acid. For instance, the Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazole can lead to the formation of 1-phenyl-1H-pyrazole-4-carboxaldehyde, which would require subsequent steps to achieve the desired C5-carboxy functionality. epa.gov

Direct C-H halogenation of the pyrazole ring can also serve as a handle for introducing the carboxylic acid group. For example, 3-aryl-1H-pyrazol-5-amines can be halogenated at the C4 position. beilstein-archives.org While not a direct route to the 5-carboxylic acid, this demonstrates the feasibility of functionalizing the pyrazole ring which could be followed by metal-catalyzed carboxylation reactions.

Alternative Synthetic Routes to Pyrazole-5-carboxylic Acid Derivatives

Other synthetic methodologies have been explored for the preparation of pyrazole-5-carboxylic acid derivatives. One-pot multicomponent reactions offer an efficient alternative to traditional stepwise synthesis. For instance, the reaction of diosgenin (B1670711) with oxalyl chloride, arylacetylenes, and phenylhydrazine can yield 1,3,5-trisubstituted pyrazoles. igmpublication.org

The hydrolysis of pyrazole-5-carboxylate esters is a straightforward method to obtain the corresponding carboxylic acid. For example, ethyl 1-phenyl-1H-pyrazole-5-carboxylate can be hydrolyzed under basic or acidic conditions to yield 1-Phenyl-1H-pyrazole-5-carboxylic acid. While specific conditions for this exact substrate are not extensively detailed in the provided results, the hydrolysis of similar pyrazole esters is a common practice in organic synthesis.

Chlorination Protocols for the Conversion of Pyrazole-5-carboxylic Acids to Acyl Chlorides

Once 1-Phenyl-1H-pyrazole-5-carboxylic acid is obtained, the final step is its conversion to the corresponding acyl chloride. This is a standard transformation in organic chemistry, typically achieved using a variety of chlorinating agents.

Utilization of Chlorinating Reagents

The most commonly employed reagents for the conversion of carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). chemicalbook.com

Thionyl Chloride (SOCl₂): This reagent is widely used for the preparation of acyl chlorides from carboxylic acids. The reaction of 1-Phenyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) and sometimes with a catalytic amount of dimethylformamide (DMF), yields this compound. ijpcbs.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions and the formation of only gaseous byproducts (CO, CO₂, and HCl). chemicalbook.comigmpublication.org The reaction is typically carried out in an inert solvent such as DCM or toluene.

Chlorinating AgentTypical SolventsByproducts
Thionyl Chloride (SOCl₂)Dichloromethane (DCM), Dichloroethane (DCE)SO₂, HCl ijpcbs.com
Oxalyl Chloride ((COCl)₂)Dichloromethane (DCM), TolueneCO, CO₂, HCl chemicalbook.comigmpublication.org

Optimization of Reaction Conditions for Acyl Chloride Formation

The efficiency of the chlorination reaction can be influenced by several factors, including the choice of solvent, reaction temperature, and the presence of catalysts. For sensitive substrates, optimization of these parameters is crucial to maximize the yield and purity of the acyl chloride.

While specific optimization studies for this compound are not extensively documented in the provided search results, general principles for acyl chloride formation apply. The reaction is often performed at room temperature or with gentle heating. The use of a slight excess of the chlorinating agent ensures complete conversion of the carboxylic acid. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution. Upon completion, the solvent and excess reagent are typically removed under reduced pressure to afford the crude acyl chloride, which can be used directly in subsequent reactions or purified by distillation or crystallization if necessary.

Multi-Step Synthetic Sequences and Efficiency Considerations

A prevalent method for constructing the pyrazole ring is through the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with phenylhydrazine. This is a classic and versatile approach for forming the pyrazole heterocycle. Following the formation of the pyrazole, subsequent reactions are employed to yield the final product.

The final step in the sequence is the conversion of the carboxylic acid to the corresponding acyl chloride. This is a standard transformation in organic chemistry, and several reagents are available for this purpose. Thionyl chloride (SOCl₂) is a commonly used reagent for this conversion due to the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. researchgate.net Other chlorinating agents such as phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be employed. researchgate.net

Convergent and Linear Synthetic Strategies

The synthesis of this compound can be approached through either a linear or a convergent synthetic strategy.

Linear Synthesis:

A linear synthesis involves a sequential series of reactions where each step builds upon the previous one. This is the most straightforward and commonly reported approach for the synthesis of this compound and its precursors. A typical linear sequence is as follows:

Formation of a 1,3-Dicarbonyl Precursor: The synthesis often commences with the generation of a suitable 1,3-dicarbonyl compound. For instance, the Claisen condensation of a substituted acetophenone (B1666503) with diethyl oxalate (B1200264) can produce an ethyl 2,4-dioxo-4-arylbutanoate. nih.gov

Cyclocondensation: The resulting 1,3-diketoester is then reacted with phenylhydrazine in a cyclocondensation reaction to form the pyrazole ring, yielding an ethyl 1-phenyl-1H-pyrazole-5-carboxylate derivative. nih.gov

Hydrolysis: The ester group is subsequently hydrolyzed to the corresponding carboxylic acid, 1-Phenyl-1H-pyrazole-5-carboxylic acid, typically under basic conditions followed by acidification. chemicalbook.com

Chlorination: Finally, the carboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to afford the target molecule, this compound. cdnsciencepub.comdergipark.org.tr

Convergent Synthesis:

A convergent synthesis, in contrast, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules as it allows for the parallel construction of key building blocks, and a low-yield step late in the synthesis does not compromise the entire reaction sequence.

For this compound, a hypothetical convergent approach could involve:

Fragment A Synthesis: Preparation of a C3 building block containing the pre-installed carboxylic acid or a precursor functional group.

Fragment B Synthesis: Preparation of a C2 fragment derived from phenylhydrazine.

Purification and Isolation Techniques for Research Scale Syntheses

The purification and isolation of intermediates and the final product are crucial for obtaining this compound of high purity. The techniques employed depend on the physical state and properties of the compounds at each stage of the synthesis.

Purification of Intermediates (Pyrazole Carboxylic Acid and its Ester):

Recrystallization: This is a common and effective method for purifying solid intermediates like ethyl 1-phenyl-1H-pyrazole-5-carboxylate and 1-phenyl-1H-pyrazole-5-carboxylic acid. The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals. A patent for the synthesis of 1-phenyl-3-methyl-5-pyrazolone describes dissolving the crude product in hot methanol and allowing it to recrystallize to obtain the finished product. google.com

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile technique used to separate compounds based on their polarity. This method is particularly useful for purifying non-crystalline intermediates or for separating mixtures that are difficult to resolve by recrystallization. For example, the synthesis of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid utilizes silica gel chromatography for purification. chemicalbook.com The choice of eluent (solvent system) is critical for achieving good separation.

Purification of this compound:

Distillation: As this compound is a reactive liquid, distillation under reduced pressure (vacuum distillation) can be used for its purification. This method separates compounds based on their boiling points and is suitable for thermally stable liquids. The use of thionyl chloride as a chlorinating agent is advantageous here, as the gaseous byproducts are easily removed, simplifying the subsequent distillation. researchgate.net

Removal of Excess Reagents: After the chlorination step, it is essential to remove any unreacted chlorinating agent. For instance, if thionyl chloride is used in excess, it can be removed by evaporation in vacuo, often with the azeotropic removal using a dry, inert solvent like benzene. cdnsciencepub.com

Given the moisture sensitivity of acyl chlorides, all purification and handling steps for this compound must be carried out under anhydrous conditions to prevent hydrolysis back to the carboxylic acid. rsc.org

Investigations into the Reactivity and Reaction Mechanisms of 1 Phenyl 1h Pyrazole 5 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways

The carbonyl chloride group is a highly effective acylating agent, readily undergoing substitution reactions with nucleophiles. This reactivity is the cornerstone of its application in organic synthesis, allowing for the construction of amides, esters, thioesters, and other carbonyl derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the new carbonyl compound.

The reaction of 1-phenyl-1H-pyrazole-5-carbonyl chloride and its analogs with primary or secondary amines, known as aminolysis, provides a direct route to the corresponding pyrazole-5-carboxamides. These reactions are typically high-yielding and proceed under mild conditions. The reaction is often carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or xylene, and in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine (B92270). scielo.brresearchgate.net The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. scielo.br

The versatility of this reaction allows for the synthesis of a wide array of N-substituted amides by varying the amine component. Studies on related pyrazole (B372694) carbonyl chlorides have shown successful reactions with simple alkylamines, anilines, and more complex amine structures. scielo.brresearchgate.netdergipark.org.tr

Table 1: Examples of Aminolysis Reactions with Pyrazole Carbonyl Chlorides Note: The following table is based on reactions with analogous pyrazole carbonyl chlorides, illustrating the general reactivity.

Pyrazole Carbonyl Chloride DerivativeAmineBaseSolventProductYield (%)Reference
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chlorideSubstituted Amines (e.g., anilines)Et₃NTHFN-substituted pyrazole-4-carboxamides72-87 scielo.br
4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbonyl chlorideEthylamineNone specifiedXyleneN-ethyl-4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamideNot specified researchgate.net
4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbonyl chlorideAqueous Ammonia (B1221849)None specifiedNot specified4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxamideNot specified researchgate.net
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chlorideButylamineNone specifiedXyleneN-butyl-4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamideNot specified dergipark.org.tr

Esterification via alcoholysis is another key transformation of pyrazole carbonyl chlorides. The reaction with alcohols, typically under basic conditions (e.g., using the Schotten-Baumann method with pyridine), leads to the formation of pyrazole-5-carboxylates. dergipark.org.tr The process is analogous to aminolysis, where the alcohol oxygen acts as the nucleophile. The reaction can be performed with a variety of alcohols, from simple alkanols like methanol (B129727) to more complex structures, to yield the corresponding esters. researchgate.netdergipark.org.tr These pyrazole esters are important intermediates in organic synthesis. google.comnih.gov

Table 2: Examples of Alcoholysis Reactions with Pyrazole Carbonyl Chlorides Note: The following table is based on reactions with analogous pyrazole carbonyl chlorides, illustrating the general reactivity.

Pyrazole Carbonyl Chloride DerivativeAlcoholConditionsProductReference
4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonyl chlorideMethanolPyridine, refluxMethyl 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylate dergipark.org.tr
4-benzoyl-5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carbonyl chlorideVarious AlcoholsNot specifiedCorresponding pyrazole-3-carboxylate esters researchgate.net
General Pyrazole-3-carbonyl chloridesAlcoholsNot specifiedCorresponding pyrazole-3-carboxylate esters

The synthesis of thioesters from acyl chlorides is a well-established method. While direct thiolysis of this compound with thiols is mechanistically feasible, an alternative and mild method involves the use of acyl pyrazole intermediates. nih.govnih.govresearchgate.net In this strategy, a peptide or acyl hydrazide is first converted into an acyl pyrazole. nih.govnih.gov These acyl pyrazoles are effective acylating agents that readily react with aryl thiols, such as 4-mercaptophenylacetic acid (MPAA), to form the desired thioester. nih.govresearchgate.net This two-step approach, which avoids the direct use of the more reactive acyl chloride, is particularly valuable in complex molecule synthesis, such as in native chemical ligation (NCL) for protein synthesis, due to its mild and chemoselective nature. nih.govresearchgate.net The acyl pyrazole intermediate is more stable than the corresponding acyl chloride but sufficiently reactive to undergo efficient thiolysis. nih.govnih.gov

Table 3: Thioester Formation via Acyl Pyrazole Intermediates Note: This table illustrates the general principle of using acyl pyrazoles, derived from related precursors, for thioester synthesis.

Acyl Pyrazole PrecursorThiolConditionsProduct TypeApplicationReference
Peptide Acyl-pyrazoleAryl ThiolpH 3-7, 6 M GdmClPeptide ThioesterNative Chemical Ligation (NCL) nih.govnih.gov
Peptide Acyl-pyrazole4-mercaptophenylacetic acid (MPAA)pH 3, 6 M GdmClPeptide MPAA ThioesterSequential Ligations nih.govresearchgate.net

This compound and its analogs can react with molecules containing two or more nucleophilic centers (binucleophiles). A notable example is the reaction with diamines, such as o-phenylenediamine (B120857) or benzidine. niscpr.res.in When reacting a pyrazole carbonyl chloride with a diamine in a 2:1 molar ratio, a bis-amide can be formed, where each amino group of the diamine has reacted with one molecule of the acyl chloride. niscpr.res.in These reactions are typically performed in a suitable solvent like tetrahydrofuran (THF) with catalytic amounts of pyridine and may require refluxing. niscpr.res.in Such reactions are useful for synthesizing larger, symmetrical molecules containing multiple pyrazole units, which have been explored for their potential biological activities. niscpr.res.in

Hydrolytic Stability and Carboxylic Acid Regeneration

As is characteristic of acyl chlorides, this compound is sensitive to moisture. rsc.org Hydrolysis, the reaction with water, readily occurs and results in the regeneration of the parent carboxylic acid, 1-phenyl-1H-pyrazole-5-carboxylic acid, and releases HCl. rsc.orglibretexts.org For this reason, reactions involving the carbonyl chloride must be conducted under anhydrous conditions to prevent the loss of the reactive starting material. rsc.org The parent carboxylic acid is itself a stable, often crystalline solid, which serves as the direct precursor for the synthesis of the carbonyl chloride. scielo.brdergipark.org.tr The transformation from the carboxylic acid to the carbonyl chloride is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. scielo.brdergipark.org.tr The instability of the carbonyl chloride to water means it is often generated in situ or used immediately after purification for subsequent reactions. scielo.brdergipark.org.tr

Reductive Transformations

The reduction of the carbonyl chloride group in this compound can, in principle, lead to either the corresponding aldehyde (1-phenyl-1H-pyrazole-5-carbaldehyde) or the primary alcohol ((1-phenyl-1H-pyrazol-5-yl)methanol). While direct reduction of this specific carbonyl chloride is not extensively detailed, the transformations of related pyrazole carbonyl derivatives are well-documented.

The reduction of esters, which can be formed from the carbonyl chloride, to primary alcohols is a standard procedure, often employing strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govlibretexts.org For instance, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates have been successfully reduced to (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols using LiAlH₄ in THF. nih.gov

The partial reduction to the aldehyde is a more delicate transformation. However, pyrazole aldehydes are accessible through other synthetic routes, such as the selective oxidation of the corresponding primary alcohol. nih.gov For example, pyrazolyl-methanols have been oxidized to pyrazole-carbaldehydes using reagents like 2-iodoxybenzoic acid (IBX). nih.gov These related transformations suggest that the carbonyl group in the 5-position of the 1-phenylpyrazole (B75819) ring system is amenable to reductive chemistry, allowing access to both aldehydes and alcohols, which are valuable synthetic intermediates.

Acylation of Active Methylene (B1212753) Compounds and Tautomeric Systems

This compound is a potent acylating agent for active methylene compounds and molecules that exhibit tautomerism. The presence of the pyrazole ring introduces unique reactivity patterns, particularly in terms of regioselectivity.

The acylation of tautomeric systems, such as β-ketoesters or pyrazolones, with this compound can lead to either C-acylation or O-acylation products. The control of this regioselectivity is a critical aspect of its synthetic application. Pyrazolones, which exist in tautomeric equilibrium between keto and enol forms, are excellent model systems for studying this phenomenon. nih.gov

Research has shown that the choice of reaction conditions is paramount in directing the outcome of the acylation. In the absence of a specific catalyst or base, the acylation of 1-phenyl-3-methyl-pyrazol-5-one with acyl chlorides often results in the formation of the O-acylated product as the main or sole product. rsc.org This is attributed to the higher nucleophilicity of the oxygen atom in the enol tautomer.

However, selective C-acylation at the C4 position of the pyrazolone (B3327878) ring can be achieved by forming a metal complex of the pyrazolone prior to the addition of the acylating agent. A well-established method involves the use of calcium hydroxide (B78521) in anhydrous dioxane. rsc.org The pyrazolone is first treated with an excess of calcium hydroxide to form the calcium salt. This complex then directs the acylation to the C4 position, yielding the C-acylated product in good yields. It is crucial to form the calcium complex before introducing the acyl chloride; otherwise, O-acylation will dominate. rsc.org The progress of the complex formation can be monitored by techniques such as thin-layer chromatography (TLC) on basic alumina. rsc.org

The general principle of controlling C- versus O-acylation is applicable to various acyl chlorides and pyrazolone derivatives. Phase-transfer catalysis (PTC) has also been explored for the acylation of hydroxypyrazoles, where conditions can be optimized to favor either O- or C-acylation. researchgate.netresearchgate.net For instance, using tetrabutylammonium (B224687) bromide (TBAB) as a phase-transfer catalyst with potassium carbonate as the base can lead to different acylation products depending on the substrate and the acyl chloride used. researchgate.net

Table 1: Regioselective Acylation of 1-Phenyl-3-methyl-pyrazol-5-one

Acylating AgentReaction ConditionsMajor ProductReference
Aroyl ChloridesAnhydrous dioxane, Ca(OH)24-Aroyl-1-phenyl-3-methyl-pyrazol-5-one (C-acylation) rsc.org
Acyl ChloridesNo catalyst/base5-Acyloxy-1-phenyl-3-methyl-pyrazole (O-acylation) rsc.org
Acetyl ChlorideAcetonitrile/Dioxane, K2CO3, TBAB (PTC)5-Methyl-1H-pyrazol-3-yl acetate (B1210297) (O-acetylation) researchgate.net
Benzoyl ChlorideAcetonitrile/Dioxane, K2CO3, TBAB (PTC)1-Benzoyl-5-methyl-1H-pyrazol-3-yl benzoate (B1203000) (N,O-dibenzoylation) and 1,4-dibenzoyl-5-methyl-1H-pyrazol-3-yl benzoate (N,C,O-tribenzoylation) researchgate.net

Radical Chemistry Initiated by Acyl Chlorides

While the ionic reactivity of acyl chlorides is well-documented, their participation in radical reactions has gained increasing attention, largely through the advent of photoredox catalysis. Acyl chlorides can serve as precursors to acyl radicals, which are versatile intermediates in organic synthesis.

The generation of acyl radicals from acyl chlorides can be initiated by single-electron transfer (SET) from an excited photocatalyst. This process typically involves the reduction of the acyl chloride, which can be challenging for those with high reduction potentials. However, visible-light photoredox catalysis has provided pathways to access these radicals under mild conditions. For instance, aroyl chlorides have been successfully used as acyl radical precursors in photoredox-catalyzed cascade reactions to synthesize various heterocyclic compounds.

Although specific studies on the radical chemistry of this compound are not extensively reported, its structure suggests that it could participate in such transformations. The pyrazole moiety might influence the stability and subsequent reactivity of the generated acyl radical. Photochemical methods, potentially using nucleophilic organic catalysts, could also be employed to generate the corresponding pyrazole-5-acyl radical. These radicals could then, in principle, participate in Giese-type additions to electron-poor olefins or other radical trapping reactions.

Mechanistic Studies and Reaction Kinetics

The reactions of this compound, particularly nucleophilic acyl substitutions, are governed by the electronic properties of both the pyrazole ring and the phenyl substituent.

The hydrolysis of acyl chlorides is a fundamental reaction, and its kinetics can provide insight into the reactivity of the compound. The hydrolysis of acyl chlorides generally proceeds via a nucleophilic addition-elimination mechanism. docbrown.info In neutral aqueous media, water acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the corresponding carboxylic acid. The reactivity of acyl chlorides towards hydrolysis is significantly higher than that of alkyl or aryl chlorides due to the presence of the two electronegative oxygen and chlorine atoms, which polarize the carbonyl carbon. savemyexams.com The hydrolysis of pyrazole-5-carbonyl chlorides is expected to follow pseudo-first-order kinetics in aqueous solutions.

The aminolysis of acyl chlorides follows a similar nucleophilic addition-elimination pathway. youtube.com An amine acts as the nucleophile, attacking the carbonyl carbon. Typically, two equivalents of the amine are required: one to act as the nucleophile and the second to act as a base to neutralize the hydrogen chloride formed during the reaction. youtube.com Alternatively, a non-nucleophilic base like pyridine can be used as the scavenger for HCl. The rate of aminolysis is influenced by the nucleophilicity of the amine and the electrophilicity of the acyl chloride. The pyrazole ring, being an electron-withdrawing group, is expected to enhance the electrophilicity of the carbonyl carbon in this compound, thus increasing its reactivity towards nucleophiles compared to simple benzoyl chloride.

Detailed kinetic studies on the hydrolysis or aminolysis of this compound are not widely available in the literature. However, based on studies of analogous compounds, a qualitative understanding of its reactivity can be inferred. The electron-withdrawing nature of the pyrazole ring would likely lead to a faster rate of nucleophilic substitution compared to less activated acyl chlorides.

Table 2: General Mechanistic and Kinetic Profile for Reactions of this compound

Reaction TypeGeneral MechanismExpected KineticsInfluencing Factors
HydrolysisNucleophilic Addition-EliminationPseudo-first-order in excess waterSolvent polarity, temperature, pH
AminolysisNucleophilic Addition-EliminationSecond-order (first-order in acyl chloride and amine)Nucleophilicity of the amine, steric hindrance, solvent
C-Acylation (of pyrazolone)Complex-mediated nucleophilic attackComplexFormation and stability of the metal-pyrazolone complex
Radical FormationSingle-Electron Transfer (SET)Dependent on photocatalyst and light intensityRedox potential of acyl chloride, quantum yield of photocatalyst

Derivatization and Scaffold Construction Utilizing 1 Phenyl 1h Pyrazole 5 Carbonyl Chloride

Synthesis of Substituted Amides, Esters, and Thioesters of the Pyrazole-5-carboxylic Acid

The acyl chloride functionality of 1-phenyl-1H-pyrazole-5-carbonyl chloride allows for straightforward reactions with a variety of nucleophiles to produce a range of carboxylic acid derivatives. This reactivity is fundamental to its application as a building block in organic synthesis.

The most common derivatizations involve reactions with amines, alcohols, and thiols to form the corresponding amides, esters, and thioesters. These reactions are typically high-yielding and proceed under standard conditions, often requiring a base such as pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen chloride byproduct.

Amides and Esters: The synthesis of pyrazole (B372694) amides and esters is well-documented. The reaction of a pyrazole carbonyl chloride with primary or secondary amines yields N-substituted amides, while reaction with alcohols provides the corresponding esters. researchgate.net These amide and ester derivatives are not only stable final products, often evaluated for biological activity, but also serve as intermediates for further transformations. researchgate.netnih.gov For example, pyrazole amides have been synthesized as potential insecticides, with their biological activity being influenced by the substituents on both the pyrazole ring and the amide nitrogen.

Thioesters: Analogously, thioesters can be prepared by the reaction of the acyl chloride with a thiol. A related strategy for mild thioester formation involves the conversion of a peptide hydrazide (which can be formed from the acyl chloride and hydrazine) into an acyl-pyrazole intermediate, which then readily reacts with an aryl thiol. nuph.edu.ua This highlights the utility of the pyrazole acyl group as a mild acylating agent, suitable for complex applications like Native Chemical Ligation (NCL) in peptide synthesis. nuph.edu.ua

Table 1: Examples of Derivatization Reactions
ReactantNucleophileProduct TypeGeneral ConditionsReference
This compoundPrimary/Secondary Amine (R¹R²NH)AmideInert solvent, base (e.g., pyridine) researchgate.netresearchgate.net
This compoundAlcohol (R-OH)EsterInert solvent, base (e.g., pyridine) researchgate.net
This compoundThiol (R-SH)ThioesterInert solvent, base (e.g., pyridine) nuph.edu.ua
This compoundHydrazine (B178648) (N₂H₄)Carbohydrazide (B1668358)Inert solvent nuph.edu.uahelsinki.fi

Construction of Novel Pyrazole-Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for synthesizing bicyclic and polycyclic heterocyclic systems where the pyrazole ring is fused with another ring. This is typically achieved by first converting the carbonyl chloride into another functional group that can participate in a subsequent cyclization reaction.

Pyrazolo[3,4-b]pyridines are an important class of N-fused heterocycles with diverse biological activities. mdpi.com A common route to this scaffold involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. mdpi.combeilstein-journals.orgresearchgate.net The required 5-aminopyrazole can be synthesized from this compound. This involves converting the carbonyl chloride to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate, followed by hydrolysis to yield the target 5-aminopyrazole.

Alternatively, the pyrazole-5-carbohydrazide, obtained from the reaction of the carbonyl chloride with hydrazine, can be a key intermediate. helsinki.fi For instance, studies have shown the synthesis of pyrazolo[3,4-b]pyridine derivatives starting from the corresponding carbohydrazide. helsinki.fi The synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate has been achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. nih.gov

The construction of pyrazolidine-fused systems is not a typical application of this compound. Pyrazolidine is a saturated five-membered ring, and its formation from an aromatic pyrazole would require reduction of the pyrazole ring itself. Synthetic strategies utilizing the carbonyl chloride group focus on building new rings onto the existing aromatic pyrazole core through cyclocondensation reactions, rather than altering the core pyrazole structure through reduction.

The pyrazole-5-carbohydrazide intermediate is crucial for the synthesis of pyrazoles bearing thiadiazole or triazole rings. nuph.edu.uahelsinki.fi

Thiadiazoles: 1,3,4-Thiadiazole rings can be constructed by reacting the carbohydrazide with carbon disulfide in a basic medium, followed by cyclization. Another approach involves the reaction of a pyrazole-carbothioamide with substituted phenacyl bromides to furnish pyrazolyl-thiazole derivatives. researchgate.net

Triazoles: Fused pyrazolo-triazole systems, such as pyrazolo[5,1-c] beilstein-journals.orgrsc.orgresearchgate.nettriazoles and pyrazolo[3,2-c]-s-triazoles, are accessible from pyrazole intermediates. rsc.orgresearchgate.net The cyclization of hydrazides derived from pyrazole carboxylates under dehydrative conditions is a key method for producing these fused triazole systems. rsc.org Furthermore, pyrazole carbohydrazides can be reacted with various reagents to form pendant triazole rings, creating complex glycohybrids with potential biological applications. nih.govnih.gov

The versatility of the pyrazole-5-carboxylate moiety extends to the synthesis of other important fused systems.

Pyrazolo[3,4-d]pyridazines: These systems can be obtained through the cyclocondensation of pyrazole precursors with hydrazine. researchgate.net Specifically, a pyrazole-3,4-dicarboxylic acid derivative, which can be accessed from related precursors, reacts with hydrazine hydrate (B1144303) to yield the pyrazolo[3,4-d]pyridazine core. researchgate.net

Pyrazolo[1,5-a]pyrimidines: This scaffold is another biologically relevant fused system. The synthesis generally relies on the reaction of 5-aminopyrazoles with β-keto esters or enaminones. researchgate.netnih.gov As mentioned previously, the necessary 5-aminopyrazole precursor is accessible from this compound.

Pyrazolo[3,4-c]isoquinolines: In a more complex transformation, 5-aminopyrazoles have been shown to react with aromatic aldehydes in strongly acidic media to generate pyrazolo[3,4-c]isoquinoline derivatives. rsc.org

Generation of Key Intermediates for Downstream Synthetic Endeavors

This compound is itself a primary intermediate, but its true synthetic value lies in its ability to generate a host of other stable, versatile intermediates for multi-step synthetic campaigns.

Pyrazole-5-carbohydrazides: Formed by the reaction with hydrazine hydrate, these are robust intermediates. nuph.edu.uaresearchgate.nethelsinki.fi They are direct precursors for synthesizing pyrazolo-fused heterocycles like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and triazoles, and can also be converted into hydrazones with various aldehydes. nih.gov

Pyrazole-5-acyl azides: Synthesized from the carbonyl chloride via sodium azide, these intermediates are pivotal for the Curtius rearrangement, providing access to 5-aminopyrazoles. helsinki.fi These amines are key building blocks for fused systems like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

Pyrazole-5-carboxamides: Beyond their potential as final products, amides can be dehydrated using reagents like thionyl chloride to yield the corresponding pyrazole-5-carbonitriles. researchgate.net These nitriles are valuable intermediates for creating other nitrogen-containing heterocycles.

Research Applications and Synthetic Utility

Role as a Versatile Building Block in Complex Organic Synthesis

1-Phenyl-1H-pyrazole-5-carbonyl chloride serves as a foundational unit in the construction of more complex molecules due to the high reactivity of its acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution reactions with a wide array of nucleophiles, including amines, alcohols, and hydrazines, to form amides, esters, and hydrazides, respectively. This versatility allows for the facile introduction of the phenylpyrazole scaffold, a motif recognized for its significant biological activities.

The synthesis of pyrazole (B372694) derivatives is a subject of extensive research, often involving multi-step sequences where the pyrazole ring is first constructed, followed by functionalization. mdpi.comepa.gov For instance, the condensation of 1,3-dicarbonyl compounds with hydrazines is a common method for forming the pyrazole core. mdpi.commdpi.com Once the corresponding carboxylic acid, 1-phenyl-1H-pyrazole-5-carboxylic acid, is obtained, it can be converted to the highly reactive this compound, typically by treatment with reagents like thionyl chloride or oxalyl chloride. nih.govresearchgate.net This activated intermediate is then poised for coupling with various molecular fragments. An example includes its use in synthesizing N-aryl-1H-pyrazole-5-carboxamide derivatives, which have been investigated for their potential as anticancer agents. nuph.edu.ua

Synthetic Intermediate for Nitrogen-Rich Heterocyclic Scaffolds

The chemical architecture of this compound makes it an excellent starting point for the synthesis of more elaborate, nitrogen-rich heterocyclic systems. Pyrazoles themselves are key components in many fused heterocyclic structures. researcher.life The carbonyl chloride function provides a reactive handle to initiate cyclization reactions.

For example, a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, has been reacted with heterocyclic amines like substituted 2-aminobenzothiazoles and 2-amino- nih.govresearchgate.neteurekaselect.comthiadiazoles to yield complex amide-linked systems. pharmaguideline.com Similarly, reactions involving the pyrazole carbonyl moiety can lead to fused-ring systems. While direct examples for the title compound are specific, the reactivity pattern is well-established for its isomers. For instance, the reaction of a pyrazole-4-carboxamide with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 5-hydrazino-1-phenyl-1H-pyrazole-4-carbohydrazide, demonstrating how the pyrazole core can be elaborated into structures with a higher density of nitrogen atoms. The conversion of pyrazole carbonyl azides (derived from carbonyl chlorides) into other heterocyclic rings like oxazolopyridinones through Curtius rearrangement further highlights the utility of these intermediates in creating diverse heterocyclic scaffolds. researchgate.net

Precursor in Investigational Compound Libraries for Medicinal Chemistry Research

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researcher.life Consequently, this compound is a valuable precursor for generating libraries of investigational compounds for drug discovery screening. Its ability to readily react with various amines and alcohols allows for the rapid creation of a diverse set of amide and ester derivatives.

Research has demonstrated the broad therapeutic potential of compounds derived from pyrazole carboxylic acids and their corresponding acyl chlorides.

Anticancer Activity: Derivatives such as N-aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamides have shown significant cytotoxic effects against various cancer cell lines. nuph.edu.ua

Antimicrobial Properties: Pyrazole derivatives have been evaluated for their efficacy against various bacterial and fungal strains.

Enzyme Inhibition: A notable application is in the synthesis of inhibitors for specific enzymes. For example, pyrazole derivatives have been designed as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key target for antimalarial drugs. Additionally, a potent and selective Factor Xa inhibitor, DPC602, features a 1-phenyl-pyrazole-5-carboxamide core, underscoring the importance of this structural motif in developing modern therapeutics.

Table 1: Examples of Bioactive Scaffolds Derived from Phenyl-Pyrazole-Carboxamides

Target Class Example Scaffold Therapeutic Area
Kinases 1,5-Diarylpyrazoles Anti-inflammatory (COX-2)
Proteases 1-Phenyl-pyrazole-5-carboxamides Anticoagulant (Factor Xa)
Dehydrogenases 1-Aryl-hydroxy-pyrazole-carboxylates Antimalarial (PfDHODH)

Utility in Agrochemical Research and Development of Crop Protection Agents

The pyrazole heterocycle is a well-established and commercially significant component in a wide range of agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net this compound and its analogs serve as key intermediates in the synthesis of new crop protection agents.

The general synthetic strategy involves preparing the pyrazole carboxylic acid and converting it to the acyl chloride, which is then coupled with various amine or alcohol fragments to produce a final active ingredient. This modular approach is efficient for exploring structure-activity relationships.

Insecticides: Research into new 1H-pyrazole-5-carboxylic acid derivatives has yielded compounds with significant insecticidal activity against pests like Aphis fabae (bean aphid). nih.gov The well-known phenylpyrazole insecticide, fipronil (B1672679), highlights the commercial success of this class of compounds. researchgate.net

Fungicides: Pyrazole-carboxamides have been synthesized and evaluated for their activity against plant pathogenic fungi such as Colletotrichum gloeosporioides, a fungus that causes anthracnose in a wide variety of crops. researchgate.net

Herbicides: Scientists have designed and synthesized pyrazole derivatives containing other chemical moieties, like phenylpyridines, to discover new molecules with herbicidal activity against various weed species. Compounds like 1-(4-chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid are explored as key ingredients in developing new herbicides.

Table 2: Application of Pyrazole Derivatives in Agrochemicals

Agrochemical Class Target Pest/Weed Example Research Finding Reference
Insecticide Aphis fabae Certain pyrazole-5-carboxamides show high mortality rates.
Fungicide Colletotrichum gloeosporioides Pyrazole-carboxamides exhibit antifungal activity. researchgate.net

Applications in Mechanistic Organic Photochemistry

While pyrazole synthesis can be achieved through photochemical methods, such as the photoclick cycloaddition of tetrazoles to generate pyrazolines which are then oxidized, the use of this compound itself as a tool in mechanistic organic photochemistry is not widely documented in the available literature. acs.org

However, the photochemistry of related phenylpyrazole structures has been studied, particularly in the context of the environmental degradation of phenylpyrazole-based insecticides like fipronil and ethiprole. researchgate.neteurekaselect.com These studies reveal that upon exposure to sunlight, phenylpyrazoles can undergo reactions such as oxidation, reduction, and desulfinylation. researchgate.net Other research has explored the photochromic behavior of complex systems containing a pyrazole ring, where UV irradiation induces reversible ring-opening of an adjacent aziridine (B145994) ring, leading to a color change. nuph.edu.ua These applications focus on the photochemistry of the broader pyrazole-containing molecule rather than utilizing the this compound derivative specifically as a probe for mechanistic studies.

Comparative Analysis with Other Pyrazole Acyl Halides in Synthetic Efficiency and Selectivity

The synthetic utility of a pyrazole acyl chloride is significantly influenced by the position of the carbonyl chloride group on the pyrazole ring. A comparative analysis of this compound with its isomers, such as 1-phenyl-1H-pyrazole-4-carbonyl chloride, reveals important differences in reactivity and synthetic accessibility.

Regioselectivity in Precursor Synthesis: The synthesis of a specific pyrazole acyl chloride isomer begins with the regioselective formation of the pyrazole ring itself. The reaction of a non-symmetrical 1,3-diketone with phenylhydrazine (B124118) can lead to a mixture of pyrazole regioisomers. Achieving high regioselectivity for the desired carboxylic acid precursor is a critical challenge. Studies have shown that the choice of solvent can be crucial; for example, using fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically favor the formation of one regioisomer over the other. This control is essential for an efficient synthesis of the target acyl chloride without the need for laborious separation of isomers.

Reactivity of Acyl Chloride Isomers: The position of the acyl chloride on the pyrazole ring affects its electrophilicity and steric accessibility.

This compound: The C5 position is flanked by the N1-phenyl group and the C4 carbon. The proximity to the N-phenyl ring may introduce steric hindrance that can influence the approach of bulky nucleophiles. Electronically, the carbonyl group's reactivity is modulated by the entire heterocyclic system.

1-Phenyl-1H-pyrazole-4-carbonyl chloride: The C4 position is situated between two carbon atoms of the pyrazole ring. It is generally considered a more electron-rich position in the pyrazole ring, which could slightly decrease the electrophilicity of the attached carbonyl carbon compared to the C3 or C5 positions. However, it may be less sterically hindered than the C5 position.

In practice, both isomers are effective acylating agents. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride readily reacts with amines to form amides in high yield, serving as a valuable intermediate in agrochemical and pharmaceutical synthesis. researchgate.netpharmaguideline.com Similarly, this compound and its derivatives are routinely used to create amide and ester libraries. The choice between isomers often depends on the desired final structure of the target molecule and the specific biological properties associated with substitution at that position.

Characterization Techniques for Research Materials

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Phenyl-1H-pyrazole-5-carbonyl chloride. Both ¹H and ¹³C NMR are employed to map the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.30-7.70 ppm. rsc.orgrsc.orguky.edu The protons on the pyrazole (B372694) ring exhibit distinct chemical shifts. Specifically, the proton at the C4 position is expected to resonate as a doublet, while the proton at the C3 position would also appear as a doublet, with their exact positions influenced by the neighboring carbonyl chloride group. rsc.orgrsc.orguky.edu

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the acyl chloride is highly deshielded and is expected to appear at a low field, typically around 160-170 ppm. The carbons of the phenyl ring will show signals in the aromatic region (δ 120-140 ppm), while the pyrazole ring carbons will have characteristic shifts. rsc.orgrsc.orguky.edu Advanced techniques such as COSY, HSQC, and HMBC can be used for unambiguous assignment of all proton and carbon signals. thieme-connect.de

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Atom Predicted Chemical Shift (ppm) Multiplicity Typical Coupling Constants (Hz)
¹HPhenyl-H (ortho, meta, para)7.30 - 7.70Multiplet
¹HPyrazole-H (C3-H)~8.0 - 8.2DoubletJ ≈ 2-3
¹HPyrazole-H (C4-H)~7.0 - 7.2DoubletJ ≈ 2-3
¹³CC=O (carbonyl)~165Singlet
¹³CPhenyl-C (ipso)~138Singlet
¹³CPhenyl-C (ortho, meta, para)125 - 130Singlet
¹³CPyrazole-C (C5)~145Singlet
¹³CPyrazole-C (C3)~140Singlet
¹³CPyrazole-C (C4)~112Singlet

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most prominent and diagnostic absorption band in the IR spectrum is due to the carbonyl (C=O) stretching vibration of the acyl chloride group. This band is typically strong and appears at a high frequency, usually in the range of 1750-1815 cm⁻¹, a characteristic feature that distinguishes it from other carbonyl compounds like ketones or esters. researchgate.net

Other significant absorptions include the C=N and C=C stretching vibrations of the pyrazole and phenyl rings, which are expected in the 1400-1600 cm⁻¹ region. rsc.orgnanobioletters.com The C-H stretching vibrations of the aromatic rings are observed above 3000 cm⁻¹. The presence of a C-Cl stretching vibration can also be observed, typically in the fingerprint region between 600 and 800 cm⁻¹. rsc.org

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O (Acyl Chloride)Stretching1750 - 1815Strong
C=N (Pyrazole Ring)Stretching~1600Medium to Strong
C=C (Aromatic/Pyrazole)Stretching1400 - 1600Medium to Strong
C-H (Aromatic)Stretching3000 - 3100Medium to Weak
C-ClStretching600 - 800Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak [M]⁺. Given the presence of chlorine, this peak will be accompanied by an [M+2]⁺ peak with an intensity of approximately one-third of the [M]⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl. nih.govnist.gov

The fragmentation pattern can further confirm the structure. Common fragmentation pathways for pyrazole derivatives include the loss of small molecules like N₂, HCN, and cleavage of the substituent groups. For this compound, initial fragmentation would likely involve the loss of the chlorine atom or the entire carbonyl chloride group, followed by the fragmentation of the pyrazole and phenyl rings. nih.govnist.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Ion m/z (for ³⁵Cl) Identity
[M]⁺206Molecular Ion
[M+2]⁺208Isotopic Peak for ³⁷Cl
[M-Cl]⁺171Loss of Chlorine
[M-COCl]⁺143Loss of Carbonyl Chloride
[C₆H₅]⁺77Phenyl Cation

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound, with the molecular formula C₁₀H₇ClN₂O, the theoretical elemental composition can be calculated. scbt.comepa.gov Experimental values obtained from an elemental analyzer should closely match these theoretical values to confirm the compound's purity and stoichiometry. researchgate.netnanobioletters.com

Interactive Data Table: Elemental Composition of this compound (C₁₀H₇ClN₂O)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.0110120.158.13
Hydrogen (H)1.0177.073.42
Chlorine (Cl)35.45135.4517.16
Nitrogen (N)14.01228.0213.56
Oxygen (O)16.00116.007.74
Total 206.64 100.00

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to qualitatively assess the purity of a sample and to follow the course of a chemical reaction. rsc.orgrsc.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the disappearance of starting materials and the appearance of the product can be visualized, often under UV light. rsc.orgrsc.org

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative technique for purity determination. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column) and a detector (e.g., UV-Vis). sielc.com The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration, allowing for a precise determination of purity.

Computational and Theoretical Studies in Support of 1 Phenyl 1h Pyrazole 5 Carbonyl Chloride Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational investigation of molecules like 1-Phenyl-1H-pyrazole-5-carbonyl chloride. DFT provides a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular property predictions. jcsp.org.pknih.gov

Elucidation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms involving this compound is key to controlling the synthesis of its derivatives, such as amides and esters. Quantum chemical calculations can map out the potential energy surface of a reaction, identifying intermediates and, crucially, the transition states that govern reaction rates.

For instance, a theoretical study on the closely related 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride provides a model for the type of mechanistic insights that can be gained. mdpi.com In its reaction with 2,3-diaminopyridine, DFT calculations were used to examine the nucleophilic attack on the carbonyl carbon of the acid chloride. The calculations can determine the activation energies for different potential pathways, clarifying why certain products are formed. mdpi.com For the reaction of this compound with a generic nucleophile (Nu-H), the mechanism can be broken down into steps, each with a calculable energy profile. The identification of the transition state geometry and its associated energy barrier allows for predictions of reaction feasibility and kinetics.

Table 1: Hypothetical Calculated Energetic Profile for the Reaction of this compound with a Nucleophile (e.g., an amine) Note: This table is illustrative, based on typical values found in computational studies of similar reactions.

StepDescriptionΔE (kcal/mol)
1Formation of tetrahedral intermediate-5 to -10
2Transition state for HCl elimination+15 to +25
3Formation of final amide product-20 to -30

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods are highly effective at predicting spectroscopic data, which is invaluable for the characterization of newly synthesized compounds. For this compound and its derivatives, theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra that can be compared with experimental results for structure verification. uclouvain.begazi.edu.tr

DFT calculations can compute the vibrational frequencies corresponding to different bond stretches and bends. A study on (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, a related structure, demonstrated a good correlation between DFT-calculated and experimental FT-IR spectra. uclouvain.be The characteristic C=O stretching frequency of the carbonyl chloride group in the title compound, for example, can be precisely calculated.

Conformational analysis is another key area where computational studies excel. The phenyl and pyrazole (B372694) rings in this compound are not necessarily coplanar. By calculating the energy as a function of the dihedral angle between these two rings, a conformational landscape can be generated, revealing the most stable, low-energy conformations of the molecule. This information is critical for understanding its reactivity and how it might fit into the active site of a biological target.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: These values are based on DFT calculations for analogous pyrazole derivatives. uclouvain.begazi.edu.tr

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
C=O (acid chloride)Stretching1750-1780
C-ClStretching700-750
C=N (pyrazole ring)Stretching1570-1610
Aromatic C-HStretching3050-3150

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. DFT calculations provide access to a wealth of information about electron distribution, including frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps. nih.govnih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov For this compound, the LUMO is expected to be localized on the carbonyl chloride moiety, indicating this is the primary site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For the title compound, a strong positive potential (blue) would be expected around the carbonyl carbon, reinforcing its role as the main electrophilic center.

Table 3: Calculated Electronic Properties for a 1-Phenyl-pyrazole Carboxamide Derivative Note: Data extracted from a DFT study on a similar compound as an illustrative example. nih.gov

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 Debye

Semi-Empirical Molecular Orbital Methods

While less accurate than DFT, semi-empirical methods like AM1 and PM3 are significantly faster. mpg.dewikipedia.org These methods are based on the Hartree-Fock formalism but use parameters derived from experimental data to simplify calculations, particularly by neglecting certain electron-electron repulsion integrals. researchgate.netresearchgate.net

Their speed makes them particularly useful for initial, high-throughput screening of large numbers of molecules or for studying very large systems. For this compound, semi-empirical methods can be used for preliminary conformational searches to identify low-energy structures that can then be subjected to more rigorous DFT calculations. They have also been used in conjunction with DFT to study reaction mechanisms, providing a computationally less expensive way to explore the potential energy surface before refining key points with higher-level theory. mdpi.com

Molecular Modeling and Docking Studies for Structure-Activity Relationship (SAR) Investigations of Derived Compounds

Once this compound is used to synthesize a library of derivatives, such as pyrazole-5-carboxamides, molecular modeling and docking become essential for understanding their biological activity and guiding further optimization. nih.gov This is a cornerstone of computer-aided drug design (CADD). nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, usually a protein). researchgate.net The goal is to find the binding mode with the lowest energy, which is often represented by a docking score. researchgate.net By docking a series of pyrazole carboxamide derivatives into the active site of a target enzyme, researchers can identify key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that contribute to binding affinity. nih.gov

These insights are fundamental to establishing a Structure-Activity Relationship (SAR), which correlates the chemical structure of a compound with its biological activity. acs.org For example, docking studies might reveal that a particular substituent on the phenyl ring of a derivative fits into a hydrophobic pocket of the receptor, leading to higher potency. This information allows medicinal chemists to rationally design new compounds with improved properties. Numerous studies on pyrazole carboxamide derivatives have successfully used docking to explain SAR and design more potent inhibitors for various targets, including kinases and other enzymes. nih.govresearchgate.netnih.govnih.gov

Table 4: Example Docking Results for a Series of Pyrazole-5-Carboxamide Derivatives Against a Protein Kinase Target Note: This table is a representative example based on published docking studies of pyrazole derivatives. researchgate.net

CompoundR-group ModificationDocking Score (kcal/mol)Key Interacting Residue
Derivative 1R = H-7.5ALA807
Derivative 2R = 4-Chloro-8.2LEU730, ALA807
Derivative 3R = 4-Methoxy-8.6GLU805, ALA807
Derivative 4R = 4-Trifluoromethyl-7.9VAL738

Conclusion and Future Research Directions

Synthesis and Reactivity Summary of 1-Phenyl-1H-pyrazole-5-carbonyl chloride

The preparation and subsequent chemical transformations of this compound are central to its utility in synthetic chemistry. A thorough understanding of its synthesis and reactivity patterns is crucial for its effective application.

Synthesis of the Precursor: 1-Phenyl-1H-pyrazole-5-carboxylic acid

The journey to obtaining this compound begins with the synthesis of its corresponding carboxylic acid, 1-Phenyl-1H-pyrazole-5-carboxylic acid. Several synthetic routes can be envisioned for this precursor, often involving the cyclocondensation of a hydrazine (B178648) with a β-dicarbonyl compound or its equivalent. One common approach involves the reaction of phenylhydrazine (B124118) with a suitable four-carbon building block containing electrophilic centers that can react sequentially with the nucleophilic nitrogen atoms of the hydrazine.

For instance, the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of pyrazole (B372694) derivatives. While this specific reaction can yield various isomers, careful control of reaction conditions can favor the desired 1,5-disubstituted pyrazole ring system. mdpi.com Another potential route involves the reaction of phenylhydrazine with a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate, followed by further transformations to yield the target carboxylic acid.

Conversion to this compound

Once 1-Phenyl-1H-pyrazole-5-carboxylic acid is obtained, its conversion to the highly reactive acyl chloride is typically achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation due to its effectiveness and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride) as gases. chemguide.co.uk The reaction proceeds via the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group, facilitating nucleophilic attack by the chloride ion. libretexts.org Other reagents such as phosphorus pentachloride (PCl₅) or oxalyl chloride can also be utilized for this conversion. chemguide.co.uk

The general reaction is as follows:

C₁₀H₈N₂O₂ + SOCl₂ → C₁₀H₇ClN₂O + SO₂ + HCl (1-Phenyl-1H-pyrazole-5-carboxylic acid) → (this compound)

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This makes it highly susceptible to nucleophilic acyl substitution reactions.

Reaction with Amines (Amide Formation): this compound readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules and functional materials. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride gas that is liberated.

Reaction with Alcohols (Ester Formation): Similarly, the reaction of this compound with alcohols leads to the formation of esters. This esterification is often performed under basic conditions to drive the reaction to completion. The resulting esters can serve as important intermediates in further synthetic transformations. tubitak.gov.treurekaselect.com

Other Nucleophilic Reactions: Beyond simple amines and alcohols, this compound can react with a variety of other nucleophiles. These include hydrazines to form hydrazides, and carbanions, which can lead to the formation of ketones. These reactions open up avenues for the synthesis of a diverse array of pyrazole-containing compounds with tailored properties.

Future Outlook on Expanded Synthetic Applications and Method Development

The synthetic utility of this compound is far from exhausted. Future research is likely to focus on expanding its applications and developing more efficient and sustainable synthetic methodologies.

Novel Synthetic Methodologies: While traditional methods for the synthesis of the precursor carboxylic acid and its subsequent conversion to the acyl chloride are effective, there is always a drive towards greener and more atom-economical processes. Future research could explore one-pot syntheses from readily available starting materials, potentially utilizing catalytic methods to avoid the use of stoichiometric and often harsh reagents.

Application in the Synthesis of Complex Heterocycles: The reactive nature of the carbonyl chloride group makes it an ideal handle for constructing more complex heterocyclic systems. Future applications could involve its use in intramolecular cyclization reactions to form fused pyrazole systems, which are often found in medicinally important compounds. For instance, reaction with a suitably functionalized ortho-substituted aniline (B41778) could lead to the formation of pyrazolo[1,5-a]quinazolines.

Use in Polymer Chemistry: The ability of this compound to react with difunctional amines or alcohols opens up the possibility of its use as a monomer in the synthesis of novel polyamides or polyesters. These polymers, incorporating the pyrazole moiety into their backbone, could exhibit interesting thermal, optical, or biological properties.

Potential for Further Exploration in Interdisciplinary Research Areas

The unique chemical structure of this compound and its derivatives suggests significant potential for exploration in various interdisciplinary research fields.

Medicinal Chemistry: Pyrazole derivatives are well-known for their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound serves as a key intermediate for the synthesis of a vast library of pyrazole-5-carboxamides and esters. Future research will likely focus on synthesizing and screening new derivatives for their potential as therapeutic agents targeting a variety of diseases. The ability to easily modify the amide or ester group allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Agrochemicals: Similar to their applications in medicine, pyrazole-containing compounds have also found use as herbicides and insecticides. The 1-phenylpyrazole (B75819) scaffold is a key feature in some commercial pesticides. Further derivatization of this compound could lead to the discovery of new and more effective agrochemicals with improved selectivity and environmental profiles.

Materials Science: The incorporation of the 1-phenylpyrazole unit into organic materials could lead to the development of novel compounds with interesting photophysical or electronic properties. For example, pyrazole-based ligands are known to form stable complexes with various metal ions. Derivatives of this compound could be used to synthesize new ligands for the development of catalysts, sensors, or luminescent materials.

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-1H-pyrazole-5-carbonyl chloride, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization or acylation reactions. For example, phosphorous oxychloride (POCl₃) at 120°C has been used to cyclize substituted benzoic acid hydrazides into pyrazole-carbonyl chlorides . Another approach involves the Vilsmeier-Haack reaction, where 1-arylpyrazolones are treated with POCl₃ and dimethylformamide (DMF) to introduce the carbonyl chloride group . Reaction optimization, including stoichiometric ratios of POCl₃ and temperature control (e.g., 78–80°C), is critical to minimize side products like hydrolyzed carboxylic acids .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key methods include:

  • IR spectroscopy : To confirm the C=O stretch (~1750 cm⁻¹) and C-Cl bond (~750 cm⁻¹).
  • ¹H/¹³C NMR : For aromatic proton environments and carbonyl carbon identification (δ ~160–170 ppm).
  • Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 220.63 for C₁₀H₇ClN₂O) . X-ray crystallography may also be employed for structural elucidation, as demonstrated for related pyrazole-carbaldehyde derivatives .

Q. How can researchers mitigate hydrolysis of the carbonyl chloride group during storage or reactions?

Store the compound under anhydrous conditions (e.g., desiccated environment, inert gas). Use aprotic solvents (e.g., dichloromethane, THF) for reactions and avoid aqueous workups until final quenching. Adding molecular sieves or drying agents (e.g., MgSO₄) to reaction mixtures can reduce moisture-induced degradation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyrazole ring substitution in Vilsmeier-Haack reactions?

The Vilsmeier-Haack reaction proceeds via electrophilic attack at the pyrazole’s electron-rich positions. Computational studies (e.g., DFT) suggest that steric and electronic factors, such as substituent effects on the aryl group, dictate regioselectivity. For example, bulky substituents at the 1-phenyl position may direct formylation or chlorination to the 5-position . Kinetic vs. thermodynamic control should also be evaluated under varying temperatures .

Q. How do solvent polarity and catalyst choice influence the reactivity of this compound in nucleophilic acyl substitutions?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilicity of the carbonyl chloride, facilitating reactions with amines or alcohols. Catalytic bases (e.g., K₂CO₃, Et₃N) improve nucleophilicity of the attacking species. For example, phenols react efficiently in DMF with K₂CO₃ to form aryloxy-pyrazole derivatives . Solvent screening (e.g., toluene vs. DMF) is recommended to balance reactivity and side reactions.

Q. What strategies resolve contradictions in reported synthetic yields for pyrazole-carbonyl chloride derivatives?

Discrepancies often arise from impurities in starting materials, moisture exposure, or unoptimized stoichiometry. Systematic studies comparing reaction parameters (e.g., POCl₃ equivalents, reaction time) are essential. For instance, increasing POCl₃ from 1.2 to 2.0 equivalents improved yields from 65% to 88% in related syntheses . Purity of intermediates (e.g., hydrazides) should also be validated via HPLC or TLC .

Q. How can computational chemistry predict the stability and reactivity of this compound in complex reaction systems?

Density functional theory (DFT) calculations can model transition states for nucleophilic substitutions or hydrolysis pathways. Molecular electrostatic potential (MEP) maps highlight electrophilic sites (e.g., carbonyl carbon) prone to attack. Studies on analogous compounds show that electron-withdrawing substituents (e.g., Cl, CF₃) stabilize the carbonyl chloride against hydrolysis .

Methodological Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Avoid inhalation or skin contact; rinse immediately with water if exposed .
  • Neutralize waste with aqueous NaHCO₃ before disposal .

Q. How can researchers validate the purity of synthesized this compound?

Combine chromatographic (HPLC, GC) and spectroscopic methods. For example, HPLC with a C18 column (acetonitrile/water mobile phase) can detect hydrolyzed carboxylic acid impurities. Melting point analysis (e.g., 78–79°C for derivatives) provides additional confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.